molecular formula C22H23N3O6S2 B2943443 N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 1324707-47-2

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2943443
CAS No.: 1324707-47-2
M. Wt: 489.56
InChI Key: FABZQVBYEIDMOD-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex ethanediamide derivative featuring a hydroxyethyl group substituted with a 5-methylfuran moiety and a tetrahydroquinoline scaffold modified with a thiophene sulfonyl group. The hydroxyethyl group may enhance solubility, while the methylfuran and thiophene sulfonyl groups could modulate binding affinity and metabolic stability .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-14-6-9-19(31-14)18(26)13-23-21(27)22(28)24-16-8-7-15-4-2-10-25(17(15)12-16)33(29,30)20-5-3-11-32-20/h3,5-9,11-12,18,26H,2,4,10,13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABZQVBYEIDMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the furan, thiophene, and quinoline derivatives. These components are then linked together through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The quinoline moiety can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline moiety could produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets. The furan and thiophene rings may interact with enzymes or receptors, while the quinoline moiety could play a role in modulating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity invites comparisons with other ethanediamide derivatives and sulfonamide-containing analogs. Below, key analogs are analyzed based on molecular features, substituents, and hypothesized pharmacological profiles.

N-Allyl-N′-{2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl}ethanediamide

  • Structure: Features an allyl group instead of the hydroxyethyl-methylfuran moiety and a 4-chlorophenyl sulfonyl group instead of the thiophene sulfonyl-tetrahydroquinoline system.
  • Hypothesized Applications : Likely prioritized for antimicrobial or anti-inflammatory studies due to the chlorophenyl sulfonyl motif .

5-Methoxy-N-(2-(Thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride

  • Structure: Shares the tetrahydroquinoline-like core (tetrahydronaphthalene) and a thiophene-ethylamine side chain but lacks the ethanediamide linker and sulfonyl group.
  • Key Differences: The methoxy group on the tetrahydronaphthalene may confer electron-donating effects, altering receptor binding kinetics.
  • Hypothesized Applications : Likely explored as a serotonin or dopamine receptor modulator due to the amine and methoxy groups .

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide

  • Structure: Replaces the methylfuran with a thiophene-furan hybrid and substitutes the tetrahydroquinoline with an oxazole ring.
  • Key Differences: The oxazole ring introduces additional hydrogen-bond acceptors, which may enhance interactions with polar residues in enzymatic active sites.
  • Hypothesized Applications : Possible use in kinase inhibition studies due to oxazole’s prevalence in kinase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Hypothesized Targets
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide C₂₃H₂₅N₃O₆S₂ 527.6 g/mol Hydroxyethyl-methylfuran, thiophene sulfonyl, tetrahydroquinoline Sulfonamide enzymes, GPCRs
N-Allyl-N′-{2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl}ethanediamide C₁₈H₂₀ClN₃O₄S₂ 454.0 g/mol Allyl, 4-chlorophenyl sulfonyl, thiophene Antimicrobial targets
5-Methoxy-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride C₁₈H₂₂ClNO₂S 351.9 g/mol Methoxy-tetrahydronaphthalene, thiophene-ethylamine Neurotransmitter receptors
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide C₁₅H₁₃N₃O₅S 347.3 g/mol Thiophene-furan hybrid, oxazole Kinases, redox enzymes

Research Implications and Limitations

The tetrahydroquinoline and sulfonyl groups in the target compound may position it as a candidate for protease inhibition or GPCR modulation, whereas analogs prioritize different interactions (e.g., oxazole for kinases, chlorophenyl for antimicrobial activity). Further studies, such as molecular docking or in vitro assays, are required to validate these hypotheses.

Biological Activity

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This document explores its biological activity through various studies, including synthesis, characterization, and evaluation of its pharmacological effects.

Chemical Structure and Properties

The compound consists of a tetrahydroquinoline core attached to a thiophene sulfonamide and a 5-methylfuran moiety. The structural complexity suggests potential interactions with biological targets.

Molecular Formula

  • C : 20
  • H : 24
  • N : 4
  • O : 3
  • S : 1

Molecular Weight

Approximately 384.48 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from tetrahydroquinoline structures. For instance, analogs have shown significant cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 Cell Line

In a comparative study involving NPB analogs, compounds with similar functional groups to our target compound exhibited varying degrees of cytotoxicity:

CompoundIC50 (μM)
NPB5.9
Analog A3.11
Analog B6.53
Control33.8

These results indicate that modifications in the structure can lead to enhanced anticancer activity, particularly against breast cancer cells (MCF-7) .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific phosphorylation pathways that promote cell survival. For example, compounds targeting BAD phosphorylation have been shown to induce apoptosis in cancer cells.

Antimicrobial Activity

Preliminary evaluations suggest that derivatives of the compound may exhibit antimicrobial properties. Compounds structurally related to the target have demonstrated inhibitory effects against common pathogens such as Pseudomonas aeruginosa and Escherichia coli, with reported Minimum Inhibitory Concentrations (MIC) as low as 0.21 μM .

Pharmacokinetic Properties

In silico assessments using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict favorable pharmacokinetic profiles for the compound:

ParameterValue
BioavailabilityHigh
HepatotoxicityLow
SolubilityModerate

These properties suggest that the compound could be a viable candidate for further development in drug formulation .

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